2-(4-Ethylphenyl)-5-pentylpyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
113978-96-4 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-pentylpyrimidine |
InChI |
InChI=1S/C17H22N2/c1-3-5-6-7-15-12-18-17(19-13-15)16-10-8-14(4-2)9-11-16/h8-13H,3-7H2,1-2H3 |
InChI Key |
GXKSFVWOGCWDQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
Advanced Spectroscopic Elucidation of 2 4 Ethylphenyl 5 Pentylpyrimidine Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). It relies on the magnetic properties of atomic nuclei and can reveal detailed information about the connectivity and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. The chemical shift (δ) of a proton is influenced by its local electronic environment.
For 2-(4-Ethylphenyl)-5-pentylpyrimidine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the phenyl ring, and the ethyl and pentyl side chains.
Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.55 | s | 2H | H-4, H-6 (pyrimidine ring) |
| 8.30 | d | 2H | H-2', H-6' (phenyl ring) |
| 7.30 | d | 2H | H-3', H-5' (phenyl ring) |
| 2.70 | q | 2H | -CH₂- (ethyl group) |
| 2.60 | t | 2H | -CH₂- (pentyl group, α to pyrimidine) |
| 1.70 | m | 2H | -CH₂- (pentyl group, β) |
| 1.35 | m | 4H | -CH₂-CH₂- (pentyl group, γ and δ), -CH₃ (ethyl group) |
The two equivalent protons on the pyrimidine ring (H-4 and H-6) are predicted to appear as a singlet at the most downfield position, around 8.55 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The protons on the para-substituted phenyl ring are expected to form a characteristic AA'BB' system, which is often approximated as two doublets. The protons ortho to the pyrimidine ring (H-2' and H-6') are predicted to be more deshielded (around 8.30 ppm) than the protons meta to the pyrimidine ring (H-3' and H-5', around 7.30 ppm).
The methylene (B1212753) protons of the ethyl group are expected to appear as a quartet around 2.70 ppm due to coupling with the adjacent methyl protons. The methylene protons of the pentyl group directly attached to the pyrimidine ring are predicted to be a triplet at approximately 2.60 ppm. The remaining methylene and methyl protons of the alkyl chains are expected to appear in the more upfield region of the spectrum, between 1.70 and 0.90 ppm, with multiplicities determined by their neighboring protons.
Carbon-13 (¹³C) NMR spectroscopy provides information about the different types of carbon atoms in a molecule. As the natural abundance of ¹³C is low, proton decoupling is typically used to simplify the spectrum, resulting in a single line for each chemically distinct carbon atom.
The ¹³C NMR spectrum of this compound is predicted to show signals for all 15 unique carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 164.5 | C-2 (pyrimidine ring) |
| 157.0 | C-4, C-6 (pyrimidine ring) |
| 145.0 | C-4' (phenyl ring) |
| 135.5 | C-1' (phenyl ring) |
| 132.0 | C-5 (pyrimidine ring) |
| 128.5 | C-2', C-6' (phenyl ring) |
| 128.0 | C-3', C-5' (phenyl ring) |
| 35.0 | -CH₂- (pentyl group, α) |
| 31.5 | -CH₂- (pentyl group, β) |
| 29.0 | -CH₂- (ethyl group) |
| 22.5 | -CH₂- (pentyl group, γ) |
| 22.0 | -CH₂- (pentyl group, δ) |
| 15.5 | -CH₃ (ethyl group) |
The carbon atoms of the pyrimidine ring are expected to be the most deshielded, with the carbon atom at position 2, bonded to two nitrogen atoms, predicted to have the highest chemical shift (around 164.5 ppm). The equivalent carbons at positions 4 and 6 are predicted to appear around 157.0 ppm. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (128.0-145.0 ppm), with the substituted carbons (C-1' and C-4') having distinct chemical shifts from the protonated carbons. The carbon atoms of the ethyl and pentyl chains are predicted to appear in the aliphatic region of the spectrum (14.0-35.0 ppm), with their chemical shifts being dependent on their proximity to the aromatic rings and their position within the alkyl chain.
Table of Compounds
| Compound Name |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insight into the molecular structure of this compound by revealing correlations between different nuclei, which allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
Correlation SpectroscopY (COSY) is instrumental in identifying spin-coupled protons, typically those separated by two or three bonds (²JHH and ³JHH). For this compound, the COSY spectrum would clearly delineate the proton networks within the two alkyl substituents. A distinct correlation would be observed between the methylene protons and the methyl protons of the ethyl group. Similarly, a chain of correlations would connect the five sets of protons along the pentyl group, confirming their sequential connectivity.
The Heteronuclear Single Quantum Coherence (HSQC) experiment maps protons to their directly attached carbons. This technique is essential for assigning the carbon signals of the molecule. Each proton signal in the ¹H NMR spectrum will show a correlation peak to the specific ¹³C signal of the carbon atom to which it is bonded. This allows for the straightforward assignment of all protonated carbons in the ethylphenyl and pentyl groups, as well as the protonated carbons of the pyrimidine ring.
Interactive Data Table: Expected 2D NMR Correlations for this compound
Technique Correlating Protons Correlating Carbons Structural Information Confirmed COSY Ethyl (-CH2-) ↔ Ethyl (-CH3) N/A Connectivity of the ethyl group. COSY Pentyl (H-1' to H-5') N/A Sequential connectivity of the pentyl chain. HSQC All Protons Directly Attached Carbons Direct one-bond H-C connections for all protonated carbons. HMBC Aromatic Protons (Ethylphenyl) Pyrimidine C2 Link between the ethylphenyl group and the pyrimidine ring. HMBC Pentyl Protons (H-1') Pyrimidine C5 Link between the pentyl group and the pyrimidine ring. HMBC Pyrimidine H4/H6 Pyrimidine C2, C5 Confirms pyrimidine ring structure and substituent positions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. tandfonline.com For this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). tandfonline.com The primary chromophore in this molecule is the conjugated system formed by the 4-ethylphenyl ring linked to the pyrimidine ring.
The electronic spectrum is expected to be dominated by high-intensity π → π* transitions associated with this extended π-system. The presence of the aromatic phenyl ring in conjugation with the pyrimidine ring results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unconjugated chromophores. researchgate.net The specific position of the absorption maximum (λmax) and its intensity, measured as molar absorptivity (ε), are characteristic of the molecule's electronic structure. mdpi.com The alkyl substituents (ethyl and pentyl groups) are not expected to contribute significantly to the absorption in the near-UV region as they lack π electrons.
Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
Absorption Maximum (λmax) Molar Absorptivity (ε) (L mol-1 cm-1) Solvent Attributed Electronic Transition 275 nm 21,500 Ethanol π → π*
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and revealing its conformational preferences in the crystalline form. scispace.com
For this compound, an XRD analysis would first determine the crystal system and space group, which describe the symmetry of the crystal lattice. The unit cell dimensions (a, b, c) and angles (α, β, γ) define the fundamental repeating unit of the crystal. The analysis would precisely locate each non-hydrogen atom in the asymmetric unit, providing unambiguous proof of the substitution pattern. Furthermore, the data would reveal the dihedral angle between the pyrimidine and phenyl rings, which is a critical conformational parameter. Information on intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, which govern the crystal packing, would also be elucidated. researchgate.net
Interactive Data Table: Hypothetical Single-Crystal XRD Data for this compound
Parameter Value Chemical Formula C17H22N2 Formula Weight 254.37 g/mol Crystal System Monoclinic Space Group P21/c a 10.15 Å b 15.42 Å c 9.88 Å α 90° β 105.2° γ 90° Volume 1491.3 Å3 Z (Molecules per unit cell) 4
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. sphinxsai.com For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition, C₁₇H₂₂N₂.
Upon electron impact (EI) ionization, the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This molecular ion is energetically unstable and undergoes characteristic fragmentation. sapub.org The fragmentation pattern for this compound is expected to be dominated by cleavages at the alkyl side chains. A prominent fragmentation pathway would be the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a stable benzylic cation. Another major fragmentation would involve the cleavage of the pentyl chain, particularly the loss of a butyl radical (•C₄H₉) via a McLafferty-type rearrangement or simple alpha-cleavage, resulting in a significant fragment ion. These fragmentation patterns provide corroborating evidence for the presence and structure of the alkyl substituents. sphinxsai.comsapub.org
Interactive Data Table: Expected Mass Spectrometry Fragmentation Data for this compound
m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Fragmentation Pathway 254 [C17H22N2]+• Molecular Ion (M+•) 239 [M - CH3]+ Loss of a methyl radical from the ethyl group. 225 [M - C2H5]+ Loss of an ethyl radical. 197 [M - C4H9]+ Loss of a butyl radical from the pentyl group. 184 [C12H10N2]+• Loss of the entire pentyl group. 117 [C9H9]+ Ethylphenyl cation fragment.
Theoretical and Computational Chemistry Investigations of 2 4 Ethylphenyl 5 Pentylpyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure, reactivity, and spectroscopic properties of molecules. These computational methods provide insights at the atomic level that are often difficult or impossible to obtain through experimental means alone. For a molecule like 2-(4-Ethylphenyl)-5-pentylpyrimidine, these calculations can elucidate its behavior, particularly in the context of its applications in materials science, such as liquid crystals.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization.
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the geometry that corresponds to the lowest energy state on the potential energy surface. This process yields precise information on bond lengths, bond angles, and dihedral (torsion) angles. The optimization would likely show that the pyrimidine (B1678525) and phenyl rings are not perfectly coplanar due to steric hindrance, resulting in a specific torsion angle between them. The ethyl and pentyl alkyl chains would adopt staggered conformations to minimize steric strain.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-C (phenyl) | ~1.39 | C-N-C (pyrimidine) | ~116 |
| C-N (pyrimidine) | ~1.33 | C-C-N (pyrimidine) | ~124 |
| C-C (phenyl-pyrimidine) | ~1.48 | Phenyl-Pyrimidine Dihedral | ~20-40 |
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aps.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl-pyrimidine core, while the LUMO would also be distributed across this aromatic system. The alkyl chains generally contribute less to these frontier orbitals. The energy gap would be a key parameter in assessing its electronic properties and potential for charge transfer interactions. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. uni-muenchen.de The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. uni-muenchen.de
For this compound, the MEP map would show the most negative potential (red) localized around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons. researchgate.net These sites would be the primary locations for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the molecule, particularly on the aromatic rings, would exhibit a positive potential (blue), while the carbon-rich alkyl chains and phenyl ring would appear relatively neutral (green).
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org A key feature of NBO analysis is its ability to quantify the stabilization energy associated with intramolecular charge transfer (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. wisc.edu
In this compound, NBO analysis would reveal strong σ bonds forming the molecular framework and π bonds within the aromatic rings. Significant interactions would likely be observed from the lone pairs of the pyrimidine nitrogen atoms (n) to the antibonding π* orbitals of the aromatic system (n → π), indicating electron delocalization that contributes to the molecule's stability. Interactions between the π orbitals of the phenyl ring and the pyrimidine ring (π → π) would also be prominent.
Global and Local Reactivity Descriptors
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.com These descriptors provide a more quantitative measure of reactivity than the HOMO-LUMO gap alone.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability.
Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons. It is calculated as ω = χ² / (2η). nih.gov
Local reactivity can be predicted using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely indicate that the nitrogen atoms are the most susceptible sites for electrophilic attack.
Table 3: Hypothetical Global Reactivity Descriptors (Illustrative)
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| Chemical Hardness (η) | 1.75 - 2.75 | High kinetic stability |
| Electronegativity (χ) | 3.25 - 4.25 | Moderate electron-attracting power |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules in a system, providing insights into conformational flexibility, phase behavior, and intermolecular interactions.
For a liquid crystal like this compound, MD simulations are invaluable. A simulation would typically involve a large number of these molecules in a simulation box, allowing for the study of their collective behavior at different temperatures. These simulations could predict the formation of liquid crystal phases (e.g., nematic, smectic) by analyzing orientational and positional ordering. The simulations would also reveal the dynamic behavior of the flexible ethyl and pentyl chains and the rotational motion around the bond connecting the phenyl and pyrimidine rings. A study on the similar compound 2-(4-butyloxyphenyl)-5-octyloxypyrimidine has utilized MD simulations to understand its liquid-crystal phases, highlighting the importance of this technique in the field. aps.org
Theoretical Spectroscopic Property Prediction
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental data and understanding the molecule's electronic and structural characteristics. The primary method for these calculations is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
The theoretical vibrational spectra (Infrared and Raman) for this compound would be predicted using quantum chemical calculations, typically at the DFT level of theory. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.netphyschemres.org
The process begins with the optimization of the molecule's ground-state geometry to find its most stable conformation. Following optimization, a frequency calculation is performed. This computation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor to improve agreement with experimental data. ajchem-a.com
The results are presented in a data table listing the calculated (scaled) wavenumber for each vibrational mode, its corresponding IR intensity and Raman activity, and a detailed assignment of the motion. The assignment is determined by analyzing the Potential Energy Distribution (PED), which describes the contribution of different internal coordinates (like bond stretching, angle bending, or torsions) to each normal mode. nih.gov
Table 1: Illustrative Format for Predicted Vibrational Spectra Data
| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (PED) |
|---|---|---|---|
| Value | Value | Value | C-H stretching (aromatic) |
| Value | Value | Value | C-H stretching (aliphatic) |
| Value | Value | Value | C=N stretching (pyrimidine ring) |
| Value | Value | Value | C=C stretching (aromatic ring) |
| Value | Value | Value | CH₂ bending/scissoring |
| Value | Value | Value | Ring breathing (pyrimidine) |
| Value | Value | Value | C-H in-plane bending |
Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be calculated to aid in the analysis of experimental spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed within a DFT framework (e.g., B3LYP/6-311++G(d,p)). researchgate.netwsu.edu
The calculation is performed on the previously optimized molecular geometry. The GIAO method computes the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These absolute shielding values are then converted to chemical shifts (δ) by referencing them to the computed shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.
To enhance accuracy, solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). wsu.edu The predicted chemical shifts provide a basis for assigning peaks in experimental ¹H and ¹³C NMR spectra.
Table 2: Illustrative Format for Predicted ¹³C and ¹H NMR Chemical Shifts
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C (Pyrimidine ring) | Value | H (Pyrimidine ring) | Value |
| C (Ethylphenyl, ipso) | Value | H (Ethylphenyl, ortho) | Value |
| C (Ethylphenyl, ortho) | Value | H (Ethylphenyl, meta) | Value |
| C (Ethylphenyl, meta) | Value | H (Ethylphenyl, CH₂) | Value |
| C (Ethylphenyl, para) | Value | H (Ethylphenyl, CH₃) | Value |
| C (Ethylphenyl, CH₂) | Value | H (Pentyl, α-CH₂) | Value |
| C (Ethylphenyl, CH₃) | Value | H (Pentyl, β-CH₂) | Value |
| C (Pentyl chain) | Value | H (Pentyl, γ-CH₂) | Value |
| C (Pentyl chain) | Value | H (Pentyl, δ-CH₂) | Value |
The electronic absorption properties and UV-Vis spectrum of this compound would be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light.
The calculations provide key parameters for each electronic transition: the absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption band, and the molecular orbitals (MOs) involved in the transition (e.g., HOMO→LUMO). researchgate.net Analysis of the involved MOs helps characterize the nature of the transitions, such as π→π* or n→π*. These calculations are often performed considering a solvent environment using the PCM approach, as solvatochromic shifts can significantly alter absorption wavelengths. nih.gov
Table 3: Illustrative Format for Predicted UV-Vis Spectral Data
| Excitation | λmax (nm) | Oscillator Strength (f) | Major MO Contribution | Transition Type |
|---|---|---|---|---|
| S₀ → S₁ | Value | Value | HOMO → LUMO | π → π* |
| S₀ → S₂ | Value | Value | HOMO-1 → LUMO | π → π* |
Reaction Mechanism Elucidation via Computational Methods (e.g., Bond Evolution Theory, Transition State Analysis)
Computational chemistry is a fundamental tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations would be used to map the potential energy surface (PES).
Transition State Analysis: This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) structures that connect them. researchgate.net A transition state is a first-order saddle point on the PES, and its structure represents the highest energy point along the minimum energy reaction pathway. Frequency calculations are used to confirm the nature of these structures; a stable minimum (reactant, product, or intermediate) has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net By calculating the energies of all species, the activation energy barriers and reaction enthalpies can be determined. The Intrinsic Reaction Coordinate (IRC) method is then used to confirm that a given TS connects the intended reactant and product. researchgate.net
Bond Evolution Theory (BET): BET provides a more profound understanding of the reaction mechanism by analyzing the topological changes in the electron density along the reaction pathway. mdpi.com It allows for a detailed description of the sequence of bond breaking and bond formation events. By dividing the reaction into distinct structural stability domains, BET can precisely describe complex electronic rearrangements, such as the formation of pseudo-radical centers, the transformation of single bonds to double bonds, and the creation of new chemical bonds. mdpi.com This method offers a rigorous, step-by-step depiction of how the electronic structure evolves during the chemical transformation.
Non-Linear Optical (NLO) Properties Theoretical Assessment
The potential of this compound as a non-linear optical (NLO) material can be assessed through theoretical calculations of its electric properties. NLO materials are crucial for applications in photonics and optoelectronics. The key properties are calculated using quantum chemical methods, often DFT.
The theoretical assessment involves computing the following parameters:
Linear Polarizability (α): Measures the linear response of the electron cloud to an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). Pyrimidine-based molecules with donor-acceptor frameworks can exhibit significant NLO responses. nih.govresearchgate.net
These calculations are performed on the optimized geometry. The resulting values, particularly the magnitude of the first-order hyperpolarizability, are compared to those of known NLO materials (like urea) to evaluate the compound's potential. A large β value suggests a strong NLO response and indicates that the material could be a candidate for NLO applications. nih.gov
Table 4: Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
Applications of 2 4 Ethylphenyl 5 Pentylpyrimidine and Pyrimidine Derivatives in Materials Science and Advanced Technologies
Fluorescent and Luminescent Materials Development
Pyrimidine (B1678525) derivatives are notable for their utility in the creation of fluorescent and luminescent materials. The pyrimidine ring, being electron-deficient, serves as an excellent building block in the design of molecules that can emit light upon excitation. spiedigitallibrary.orgresearchgate.net The development of novel pyrimidine derivatives with extended π-conjugation has led to materials with significant fluorescent properties. These compounds are integral to the synthesis of fluorescent probes and other luminescent materials due to their adaptable and effective nature. rsc.org
The photophysical properties of these materials can be manipulated by altering the substituents on the pyrimidine core. For instance, the introduction of different functional groups can shift the emission wavelength and enhance the quantum yield of fluorescence. researchgate.net Research has demonstrated that arylpyrimidines are a key area of study for luminescent materials. researchgate.net The design of push-pull systems, where the pyrimidine acts as the electron-accepting moiety, is a common strategy to achieve desired luminescent characteristics. researchgate.net
Below is a table summarizing the fluorescent properties of some pyrimidine derivatives:
| Compound Type | Excitation Maxima (nm) | Emission Maxima (nm) | Key Features |
| Malononitrile derivatives of pyrimidine carbaldehyde | 379 | 429 | Exhibits fluorescence in the visible region. |
| Pyrazolo[1,5-a]pyrimidines | Varies with substituent | Varies with substituent | Optical properties are highly dependent on the substituent nature. rsc.org |
| Arylpyrimidines with spirofluorene substituents | Not specified | 399-406 (in solution), 416-443 (as solid) | Intense blue light emission. researchgate.net |
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications
The electron-deficient nature of the pyrimidine ring makes its derivatives highly suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. spiedigitallibrary.orgspiedigitallibrary.org Pyrimidine-based compounds are utilized as phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron transporting materials in OLEDs. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org Their high electron-accepting property, a result of the C=N double bonds, is a key factor in their efficacy in these roles. mdpi.com
In the realm of OLEDs, pyrimidine derivatives have been instrumental in the development of high-performance devices. They are incorporated into thermally activated delayed fluorescent (TADF) emitters, which have shown device performances superior to conventional fluorescent emitters. spiedigitallibrary.orgresearchgate.net The ability to fine-tune the optoelectronic properties by modifying the chemical structure of pyrimidine substituents allows for the control of emission color and efficiency in OLEDs. spiedigitallibrary.orgnih.gov For example, pyrimidine-based bipolar hosts, when combined with donor units like carbazole, lead to better electron-transport and injection properties. spiedigitallibrary.orgspiedigitallibrary.org
The following table outlines the roles of pyrimidine derivatives in OLEDs:
| Role in OLED | Example Compound Type | Performance Enhancement |
| Fluorescent Emitters | Phenyl pyrimidine derivatives | Utilization of triplet excitons in electroluminescence. mdpi.com |
| Host Materials | Pyrimidine-based bipolar hosts | Superior carrier balance and high efficiency. spiedigitallibrary.orgspiedigitallibrary.org |
| Electron Transporting Materials | 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl] pyrimidine | Good electron-injection property. spiedigitallibrary.org |
| TADF Emitters | Donor-acceptor type pyrimidine derivatives | High external quantum efficiencies, exceeding 30% in some cases. spiedigitallibrary.orgspiedigitallibrary.org |
Chemical Sensors and Probes (e.g., pH sensors)
The sensitivity of the fluorescence of certain pyrimidine derivatives to their chemical environment makes them excellent candidates for chemical sensors and probes. researchgate.net They have been successfully employed in the detection of pH variations and the presence of various metal ions. nih.govresearchgate.netwustl.edursc.org For instance, a pyrimidine-based fluorescent probe, Z2, was designed to monitor changes in mitochondrial pH, exhibiting a "turn-on" fluorescence in acidic conditions. nih.govresearchgate.net This capability is crucial for studying biological processes such as mitophagy. nih.govresearchgate.net
Furthermore, pyrimidine derivatives have been developed as single-molecule fluorescent probes capable of sensing pH as well as trivalent ions like Cr³⁺, Al³⁺, and Fe³⁺. researchgate.net The design of these sensors often involves creating a system where the interaction with the target analyte modulates the fluorescence of the pyrimidine core. For example, chromene–triazole-pyrimidine based chemosensors have demonstrated a "turn-off" fluorescence response specifically towards Fe³⁺ ions. rsc.org The versatility in the synthesis of pyrimidine derivatives allows for the creation of probes with high selectivity and sensitivity for a wide range of analytes.
| Sensor Application | Target Analyte | Sensing Mechanism |
| pH Sensing | H⁺ | "Turn-on" fluorescence in acidic conditions. nih.govresearchgate.net |
| Metal Ion Detection | Fe³⁺ | "Turn-off" fluorescence. rsc.org |
| Multi-Analyte Sensing | pH, Cr³⁺, Al³⁺, Fe³⁺ | Fluorescence modulation. researchgate.net |
| Bacterial Detection | Pseudomonas aeruginosa | Selective fluorescence enhancement. nih.govrsc.org |
Adsorption and Environmental Remediation Technologies (e.g., Heavy Metal Adsorption)
Pyrimidine derivatives have shown significant promise in environmental remediation, particularly in the adsorption of heavy metals from aqueous solutions. novapublishers.com Their molecular structure, which can be tailored to include specific functional groups, allows for the effective chelation and removal of toxic metal ions. For example, a 1,2,3,4-tetrahydropyrimidine derivative has been demonstrated as a rapid and effective adsorbent for Cd(II) ions, with a maximum adsorption capacity of 151.16 mg g⁻¹ at 328 K. mdpi.com
In addition to loose compounds, pyrimidine-cored covalent organic frameworks (COFs) have been synthesized for heavy metal removal. These materials, such as TpTap-COF and TpTan-COF, exhibit good crystallinity and thermal stability and are effective in adsorbing multiple metal ions. northeastern.edu The adsorption process is often dependent on factors like pH and temperature, and the kinetics can be described by models such as the pseudo-second-order and Freundlich isotherm models. mdpi.comnortheastern.edu Beyond heavy metal adsorption, pyrimidine derivatives have also been investigated as environmentally-friendly corrosion inhibitors for metallic alloys. researchgate.net
| Application | Material | Target Pollutant | Key Finding |
| Heavy Metal Adsorption | 1,2,3,4-tetrahydropyrimidine derivative | Cd(II) ions | High adsorption capacity and rapid uptake. mdpi.com |
| Heavy Metal Removal | Pyrimidine-cored covalent organic frameworks (TpTap-COF, TpTan-COF) | Multiple heavy metal ions | Chemical adsorption process on a non-uniform surface. northeastern.edu |
| Corrosion Inhibition | Various pyrimidine derivatives | Not specified | Effective in preventing corrosion of ferrous alloys. researchgate.net |
Liquid Crystal Research and Display Technologies
Phenyl-pyrimidine derivatives are a significant class of compounds in the field of liquid crystal research and are utilized in display technologies. google.comresearchgate.netnih.gov The rigid core structure provided by the phenyl-pyrimidine unit, combined with flexible terminal groups, is conducive to the formation of mesophases, which are the basis of liquid crystal displays (LCDs). nih.govnih.gov The specific compound 2-(4-Ethylphenyl)-5-pentylpyrimidine falls into this category of materials.
Research into calamitic liquid crystals based on 5-phenyl-pyrimidine derivatives has led to the development of materials exhibiting smectic A* and smectic C* phases over broad temperature ranges. researchgate.net Molecular dynamics simulations have been employed to study the liquid-crystal phases of compounds like 2-(4-butyloxyphenyl)-5-octyloxypyrimidine, highlighting the importance of molecular modeling in designing liquid crystals with desired properties. nih.gov The dielectric and optical anisotropies of these materials are critical for their performance in display applications, such as in fringe-field switching thin-film-transistor (FFS-TFT) displays. researchgate.netmdpi.com The synthesis of novel liquid crystal compounds with high clearing points, large dielectric anisotropy, and low viscosity is an ongoing area of research to meet the demands of advanced display technologies. mdpi.com
| Liquid Crystal Type | Key Structural Feature | Observed Phases | Relevance to Displays |
| 5-phenyl-pyrimidine derivatives | Chiral (R,R)-2,3-epoxyhexoxy chain | SmA, SmC | Potential for de Vries smectic characteristics. researchgate.net |
| 2-(4-butyloxyphenyl)-5-octyloxypyrimidine | Phenyl-pyrimidine core with alkoxy tails | Smectic A, Smectic C | Understanding structure-property relationships through simulation. nih.gov |
| Pyridine liquid crystal compositions | Pyrimidine liquid crystal compounds | Nematic | Suitable for fast-response TFT liquid crystal display devices. google.com |
Structure Property Relationship Spr Studies of 2 4 Ethylphenyl 5 Pentylpyrimidine
Correlating Structural Modifications with Spectroscopic Signatures
The spectroscopic signature of a molecule provides a detailed fingerprint of its chemical environment. For 2-(4-Ethylphenyl)-5-pentylpyrimidine, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in elucidating how structural changes manifest at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure and probing the electronic environment of different atoms. Modifications to the alkyl chains (the ethyl group on the phenyl ring and the pentyl group on the pyrimidine (B1678525) ring) lead to predictable changes in the chemical shifts (δ) of the adjacent protons and carbons.
Alkyl Chain Length: Altering the length of the n-alkyl chain at the 5-position of the pyrimidine ring primarily affects the chemical shifts of the protons and carbons within that chain. As the chain length increases, the signals for the methylene (B1212753) groups further from the pyrimidine ring converge towards typical alkane values. The protons on the carbon alpha to the pyrimidine ring are the most deshielded due to the ring's aromatic and electron-withdrawing nature.
Aromatic Substitution: Changes to the substituent at the 4-position of the phenyl ring have a more pronounced electronic effect that can be observed on the chemical shifts of the aromatic protons. An electron-donating group, such as the ethyl group, will cause a slight upfield shift (lower ppm) of the phenyl proton signals compared to an unsubstituted phenyl ring, reflecting an increase in electron density. Conversely, an electron-withdrawing group at this position would lead to a downfield shift.
| Structural Modification | Affected Protons | Expected ¹H NMR Chemical Shift Change | Affected Carbons | Expected ¹³C NMR Chemical Shift Change |
| Lengthening 5-alkyl chain | Terminal CH₃ and internal CH₂ groups | Minimal change, approaching alkane values | Terminal and internal carbons of the chain | Minimal change, approaching alkane values |
| Replacing 4-ethyl with -OCH₃ | Phenyl ring protons | Upfield shift (more shielded) | Phenyl ring carbons | Significant shifts, especially at C4 (ipso-carbon) and C1 |
| Replacing 4-ethyl with -CN | Phenyl ring protons | Downfield shift (more deshielded) | Phenyl ring carbons | Significant shifts, especially at C4 (ipso-carbon) and C1 |
| Replacing 5-pentyl with -propyl | Pyrimidine ring protons | Minor upfield shift | Pyrimidine ring carbons | Minor upfield shift |
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups. For this compound, key vibrational bands include C-H stretching of the alkyl and aromatic groups, C=C and C=N stretching of the aromatic rings, and various bending vibrations.
Alkyl C-H Stretching: The aliphatic C-H stretching vibrations are typically observed in the 2850-2960 cm⁻¹ region. An increase in the length of the alkyl chains would lead to a proportional increase in the intensity of these bands.
Aromatic C=C and C=N Stretching: The stretching vibrations of the phenyl and pyrimidine rings occur in the 1400-1600 cm⁻¹ region. The exact positions of these bands are sensitive to the electronic nature of the substituents. Electron-donating groups like the ethyl group can slightly shift these bands to lower wavenumbers.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 650-1000 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Effect of Structural Modification |
| Aliphatic C-H Stretch | 2850-2960 | Intensity increases with longer alkyl chains. |
| Aromatic C-H Stretch | 3000-3100 | Position can be slightly influenced by phenyl substituents. |
| C=N Stretch (Pyrimidine) | ~1570 | Sensitive to electronic effects from both substituents. |
| C=C Stretch (Phenyl) | ~1600, ~1500 | Position shifts with electron-donating/withdrawing groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) are related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Effect of Conjugation: The conjugated π-system of the phenyl and pyrimidine rings is the primary chromophore. The λ_max is sensitive to changes that extend this conjugation or alter the electron density within it.
Substituent Effects: Electron-donating groups on the phenyl ring, such as the ethyl group, can cause a bathochromic shift (red shift, to longer wavelengths) in the λ_max. This is due to the raising of the HOMO energy level, which reduces the HOMO-LUMO gap. Conversely, electron-withdrawing groups would be expected to cause a hypsochromic shift (blue shift, to shorter wavelengths).
Computational Approaches to Understand Structural Influence on Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue to predict and rationalize the electronic properties of molecules like this compound. These methods allow for the calculation of key electronic parameters that are often difficult to measure experimentally. uobasrah.edu.iqscirp.org
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO and LUMO are the key molecular orbitals involved in chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that influences the molecule's stability, reactivity, and UV-Vis absorption. uobasrah.edu.iq
Alkyl Chain Modification: Altering the length of the alkyl chains has a relatively small effect on the HOMO and LUMO energy levels, which are primarily localized on the conjugated phenylpyrimidine core.
Phenyl Ring Substitution: The electronic nature of the substituent on the phenyl ring has a significant impact. Electron-donating groups (e.g., -CH₂CH₃, -OCH₃) raise the HOMO energy level, leading to a smaller HOMO-LUMO gap. uobasrah.edu.iq Electron-withdrawing groups (e.g., -CN, -NO₂) lower the LUMO energy level, also resulting in a smaller HOMO-LUMO gap. uobasrah.edu.iq
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich sites, making them susceptible to electrophilic attack. The aromatic protons are generally in electron-neutral to slightly electron-poor regions.
The following table illustrates the predicted effects of substituents at the 4-position of the phenyl ring on the electronic properties of a generic 2-phenyl-5-alkylpyrimidine system, based on general principles from computational studies on similar aromatic compounds.
| Substituent (at 4-position) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE in eV) | Expected λ_max Shift |
| -OCH₃ (Strongly Donating) | Higher (less negative) | Minor Change | Smaller | Bathochromic (Red Shift) |
| -CH₂CH₃ (Donating) | Slightly Higher | Minor Change | Slightly Smaller | Slight Bathochromic Shift |
| -H (Reference) | Reference Value | Reference Value | Reference Value | - |
| -Cl (Withdrawing) | Lower (more negative) | Lower | Smaller | Bathochromic/Hypsochromic (depends on balance) |
| -CN (Strongly Withdrawing) | Lower | Significantly Lower | Smaller | Bathochromic (Red Shift) |
Design Principles for Tailoring this compound Properties based on Structural Variations
The SPR insights gained from spectroscopic and computational studies form the basis for designing novel 2-phenyl-5-alkylpyrimidine derivatives with specific, desired properties.
Tailoring Mesophase Behavior: The shape and polarity of the molecule are critical for its liquid crystalline properties. The length of the flexible alkyl chains significantly influences the melting point and the type of mesophase formed. Longer chains tend to favor the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions.
Modifying Dielectric Anisotropy: The dielectric anisotropy (Δε) is a crucial parameter for LCD applications. It is largely determined by the molecule's dipole moment. The introduction of polar substituents, particularly those with a strong dipole moment component along the long molecular axis (like a cyano group), can significantly increase the positive dielectric anisotropy. The two nitrogen atoms in the pyrimidine ring already contribute to the molecule's dipole moment.
Tuning Optical Properties: The birefringence (Δn) is related to the anisotropy of the molecular polarizability. Extending the conjugated core, for instance by replacing the phenyl ring with a biphenyl (B1667301) or naphthalene (B1677914) group, would be expected to increase the birefringence. The UV-Vis absorption properties can be tuned by appropriate substitution on the phenyl ring, as discussed previously, which is relevant for applications where specific light absorption characteristics are required.
Enhancing Chemical Stability and Reactivity: Computational studies of the HOMO-LUMO gap can provide an indication of the molecule's kinetic stability. A larger HOMO-LUMO gap generally implies higher stability. The MEP map can guide further chemical modifications by identifying the most reactive sites for functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
